N,N'-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide]
Description
2-(5-CHLORO-2-THIENYL)-N-[4-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with chlorothienyl and quinolyl substituents
Properties
Molecular Formula |
C34H20Cl2N4O2S2 |
|---|---|
Molecular Weight |
651.6 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[4-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C34H20Cl2N4O2S2/c35-31-15-13-29(43-31)27-17-23(21-5-1-3-7-25(21)39-27)33(41)37-19-9-11-20(12-10-19)38-34(42)24-18-28(30-14-16-32(36)44-30)40-26-8-4-2-6-22(24)26/h1-18H,(H,37,41)(H,38,42) |
InChI Key |
JBBKFRBJYJDRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N-[4-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Backbone: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Chlorothienyl Groups: This step involves the chlorination of thiophene rings, which can be done using reagents like sulfuryl chloride.
Coupling Reactions: The final assembly of the compound involves coupling reactions, such as amide bond formation, which can be facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the quinoline backbone using reagents like sodium borohydride (NaBH4).
Substitution: The chlorothienyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be studied for its potential bioactivity. The presence of quinoline and thiophene moieties suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Quinoline derivatives are known for their antimalarial and anticancer activities, and the addition of chlorothienyl groups could enhance these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N-[4-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, while the chlorothienyl groups could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-CHLORO-2-THIENYL)QUINOLINE-4-CARBONYL CHLORIDE: This compound shares the quinoline and chlorothienyl features but lacks the amide linkage and additional quinoline moiety.
2-(5-CHLORO-2-THIENYL)-6,8-DIMETHYLQUINOLINE-4-CARBONYL CHLORIDE: Similar structure with additional methyl groups on the quinoline ring.
Uniqueness
The uniqueness of 2-(5-CHLORO-2-THIENYL)-N-[4-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE lies in its complex structure, which combines multiple functional groups and aromatic systems
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
